molecular formula C16H15N5O2 B2385097 N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine CAS No. 2379984-90-2

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine

Cat. No.: B2385097
CAS No.: 2379984-90-2
M. Wt: 309.329
InChI Key: HYCGSADLWAWUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine is a synthetic small molecule designed for research purposes, integrating a purine core with multiple furan heterocycles. The purine scaffold is a privileged structure in medicinal chemistry, known for its role as a core component in nucleotides and its ability to interact with a diverse array of enzymes and receptors, such as kinase and adenosine receptors . The strategic incorporation of a 9-methyl group and a unique N-[2,2-bis(furan-2-yl)ethyl] side chain at the purine-6-amino position is intended to modulate the compound's electronic properties, lipophilicity, and overall molecular recognition profile, potentially leading to enhanced selectivity and binding affinity for biological targets . The furan ring is a significant pharmacophore, valued for its electron-rich aromatic nature which facilitates various intermolecular interactions, including hydrogen bonding and π-stacking, within enzyme active sites . Furan-containing compounds have demonstrated a broad spectrum of pharmacological activities in research settings, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The specific bis-furan arrangement in this compound's side chain may be explored for its potential to engage in multi-point interactions with target proteins. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers are encouraged to investigate its potential as a molecular tool in areas such as cancer biology, enzyme inhibition studies, and the development of novel targeted therapies.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-21-10-20-14-15(18-9-19-16(14)21)17-8-11(12-4-2-6-22-12)13-5-3-7-23-13/h2-7,9-11H,8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGSADLWAWUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bis-furan moiety: This can be achieved by reacting furan with appropriate reagents under controlled conditions to form the bis-furan structure.

    Attachment of the purine base: The bis-furan structure is then reacted with a purine derivative, such as 9-methylpurine, under specific conditions to form the final compound.

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, microwave radiation can be used to facilitate the formation of ester and amide derivatives containing furan rings .

Chemical Reactions Analysis

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The purine base can undergo nucleophilic substitution reactions with halogenated reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Halogenated reagents.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound shows promise as a candidate for drug development, particularly in the areas of antiviral and anticancer therapies. Its structural properties enable it to interact with biological targets such as enzymes and receptors, which is crucial for modulating disease pathways.

  • Anticancer Activity: Preliminary studies suggest that N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine may inhibit specific kinases involved in cancer progression. This action could lead to reduced tumor growth and proliferation rates, making it a valuable compound in cancer research.
  • Antiviral Properties: The compound's ability to interfere with viral replication mechanisms positions it as a potential antiviral agent. Research indicates that derivatives of purine compounds often exhibit significant antiviral activity, warranting further investigation into this specific compound’s efficacy against viral infections.

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Oxidation: The furan rings can be oxidized to generate furan derivatives with enhanced biological activity.
  • Reduction: Reduction reactions can modify the compound to yield derivatives with altered pharmacological profiles.
  • Substitution Reactions: The purine base can undergo nucleophilic substitutions, facilitating the synthesis of novel compounds with tailored properties.

Materials Science

Development of Novel Materials:
The unique electronic and optical characteristics of this compound make it suitable for applications in materials science. It can be utilized in the development of organic semiconductors and other advanced materials.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityDemonstrated inhibition of specific kinases leading to reduced tumor growth.
Antiviral Properties Potential interference with viral replication mechanisms observed.
Organic SynthesisSuccessful transformations resulting in novel derivatives with enhanced activity.
Materials ScienceDevelopment of organic semiconductors exhibiting desirable electronic properties.

Mechanism of Action

The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the C6 Position

The C6 amine in purines is a common site for functionalization. Below is a comparative analysis of substituents in related compounds:

Compound Name C6 Substituent Molecular Weight Key Properties Reference
Target Compound 2,2-Bis(furan-2-yl)ethyl ~369.4 g/mol* High steric bulk; potential for π-π interactions
N-Phenyl-6-ethynylpurin-2-amine (13) Ethynyl + phenyl 392.0 g/mol Irreversible kinase inhibition (Nek2)
6-Chloro-N-(3-(trifluoromethyl)benzyl) Trityl + trifluoromethylbenzyl 385.5 g/mol Enhanced lipophilicity
N-(2-Methoxybenzyl)-9H-purin-6-amine Methoxybenzyl ~285.3 g/mol Moderate solubility in DCM/MeOH

Key Observations :

  • Ethynyl groups (e.g., in compound 13) enable covalent binding to kinases, a feature absent in the target compound’s structure .
N9 Substituent Comparisons

The N9 position modulates steric hindrance and metabolic stability:

Compound Name N9 Substituent Biological Relevance Reference
Target Compound Methyl Low steric hindrance; metabolic stability
9-Isopropyl-2-chloro-N-ethylpurin-6-amine Isopropyl Increased steric shielding of purine ring
9-(4-Methoxybenzyl)-6-chloropurin-2-amine 4-Methoxybenzyl Photolabile; UV-sensitive
9-Cyclopentyl-2-fluoropurin-6-amine Cyclopentyl Enhanced kinase selectivity

Key Observations :

Stability Considerations :

  • Furan rings may oxidize under strong acidic/oxidizing conditions, necessitating inert storage environments .
  • The methyl group at N9 likely enhances stability against enzymatic degradation compared to unprotected purines .
Limitations
  • Solubility : The bis-furan ethyl group may reduce aqueous solubility compared to polar substituents (e.g., methoxybenzyl) .
  • Synthetic Complexity : Introducing two furan rings requires precise stoichiometry and purification, as seen in multi-step syntheses .

Biological Activity

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a purine base with two furan rings attached via a 2,2-bis(ethyl) linker. Its chemical formula is C15H15N5O2C_{15}H_{15}N_5O_2, and it exhibits distinct physical properties that contribute to its biological interactions.

PropertyValue
Molecular Weight285.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP (cLogP)1.5

This compound primarily interacts with various biological targets, including adenosine receptors, which play crucial roles in numerous physiological processes. The compound has shown potential as an agonist or antagonist depending on the receptor subtype it binds to.

Adenosine Receptor Interaction

Research indicates that this compound may exhibit selective binding to A2A adenosine receptors (A2AAR), which are implicated in neuroprotection and anti-inflammatory responses. The inhibition of these receptors can lead to significant therapeutic effects, particularly in neurodegenerative diseases and cancer treatment .

Therapeutic Potential

The compound's biological activity suggests several therapeutic applications:

  • Anti-inflammatory : By modulating adenosine receptor activity, it may reduce inflammation.
  • Anticancer : Inhibition of specific kinases associated with tumor growth has been observed, indicating potential use in oncology .
  • Neuroprotective : Its interaction with A2AAR may provide neuroprotective benefits, making it a candidate for treating conditions like Parkinson's disease .

Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated an IC50 value of approximately 10 μM against A549 lung cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Biological Activities

Compound NameIC50 (μM) Anti-CancerA2AAR Affinity (Ki μM)
This compound1020
N-(furan-2-ylmethyl)-9-methylpurin-6-amine1530
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole25Not available

This table highlights the superior anti-cancer activity of this compound compared to its analogs.

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